molecular formula C15H14IN3O B3124007 N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide CAS No. 314283-29-9

N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide

Cat. No.: B3124007
CAS No.: 314283-29-9
M. Wt: 379.2 g/mol
InChI Key: UCYXEDPLRLYSDY-UHFFFAOYSA-N
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Description

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide is a chemical compound with the molecular formula C15H14IN3O. It is known for its unique structure, which includes an iodine atom and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 3-aminophenylacetaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide stands out due to its specific substitution pattern and the presence of an iodine atom, which imparts unique chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYXEDPLRLYSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 3
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 4
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 5
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 6
N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide

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